molecular formula C19H24N2O4S B5227929 N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide

N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide

Cat. No. B5227929
M. Wt: 376.5 g/mol
InChI Key: GRPCQEGBJTVELB-UHFFFAOYSA-N
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Description

N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide, commonly known as NAS-21, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAS-21 belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

NAS-21 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. In neurodegenerative disorders, NAS-21 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, NAS-21 increases the levels of cAMP, which has been shown to have neuroprotective effects.
In cancer, NAS-21 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAS-21 has also been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake into cancer cells.
In cardiovascular diseases, NAS-21 has been shown to have vasodilatory effects by inhibiting the activity of the enzyme endothelin-converting enzyme (ECE), which is involved in the production of the vasoconstrictor peptide endothelin-1. By inhibiting ECE, NAS-21 increases the levels of nitric oxide, which has vasodilatory effects.

Mechanism of Action

The mechanism of action of NAS-21 involves the inhibition of PDE4 and ECE. PDE4 is an enzyme that degrades cAMP, which is involved in various cellular processes, including neurotransmitter signaling and immune response. By inhibiting PDE4, NAS-21 increases the levels of cAMP, which has been shown to have neuroprotective effects.
ECE is an enzyme that converts big endothelin-1 into endothelin-1, which is a vasoconstrictor peptide involved in the regulation of blood pressure. By inhibiting ECE, NAS-21 increases the levels of nitric oxide, which has vasodilatory effects and can lower blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAS-21 include the inhibition of PDE4 and ECE, the increase in cAMP levels, the induction of apoptosis, the inhibition of angiogenesis, and the vasodilatory effects. These effects have been shown to have therapeutic potential in various diseases, as discussed above.

Advantages and Limitations for Lab Experiments

One advantage of NAS-21 for lab experiments is its specificity for PDE4 and ECE, which allows for targeted inhibition of these enzymes. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation of NAS-21 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

For NAS-21 include further studies on its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Additional studies on its mechanism of action and its effects on other cellular processes are also needed. Furthermore, the development of more soluble derivatives of NAS-21 could improve its bioavailability and efficacy. Overall, NAS-21 has shown promising potential as a therapeutic agent, and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of NAS-21 involves the reaction of 1-adamantanecarboxylic acid with 4-aminobenzenesulfonyl chloride and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

N-(4-acetamidophenyl)sulfonyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-12(22)20-16-2-4-17(5-3-16)26(24,25)21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCQEGBJTVELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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